molecular formula C14H19NO2 B13768613 2-Methyl-2-phenylcyclohexyl carbamate CAS No. 5465-93-0

2-Methyl-2-phenylcyclohexyl carbamate

Cat. No.: B13768613
CAS No.: 5465-93-0
M. Wt: 233.31 g/mol
InChI Key: ACCLPWAXDNXWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-phenylcyclohexyl carbamate is a chemical compound of interest in scientific research, particularly within medicinal chemistry and neuroscience. As a carbamate derivative, its structure suggests potential for investigating cholinesterase activity . Carbamates as a class are known to inhibit the enzyme acetylcholinesterase (AChE), which is critical for neurological function . This reversible inhibition leads to an accumulation of the neurotransmitter acetylcholine, allowing researchers to study cholinergic signaling pathways and related physiological processes . The structural features of this compound, including the cyclohexyl and phenyl components, may influence its binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies. Potential research applications include the development of probes for enzymatic assays or as a synthetic intermediate for more complex molecules. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

5465-93-0

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(2-methyl-2-phenylcyclohexyl) carbamate

InChI

InChI=1S/C14H19NO2/c1-14(11-7-3-2-4-8-11)10-6-5-9-12(14)17-13(15)16/h2-4,7-8,12H,5-6,9-10H2,1H3,(H2,15,16)

InChI Key

ACCLPWAXDNXWOT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1OC(=O)N)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 2 Phenylcyclohexyl Carbamate and Analogues

Retrosynthetic Analysis of the 2-Methyl-2-phenylcyclohexyl Carbamate (B1207046) Scaffold

A retrosynthetic analysis of 2-methyl-2-phenylcyclohexyl carbamate reveals two primary disconnections. The most logical initial disconnection is at the carbamate linkage, breaking the O-C(O)N bond. This leads to the precursor tertiary alcohol, 2-methyl-2-phenylcyclohexanol, and an isocyanate or an equivalent carbamoylating agent. This approach is advantageous as it separates the synthesis into the construction of the complex alcohol and a subsequent, generally reliable, carbamoylation step.

Further disconnection of the 2-methyl-2-phenylcyclohexanol intermediate points to several synthetic routes. A powerful and convergent approach involves the disconnection of one of the C-C bonds attached to the tertiary carbon. This leads to a ketone precursor, 2-phenylcyclohexanone, and a methyl organometallic reagent (e.g., methyl Grignard or methyllithium), or alternatively, cyclohexanone (B45756) and a phenyl organometallic reagent followed by methylation. The Grignard reaction on a ketone is a classic and effective method for the formation of tertiary alcohols. researchgate.net

An alternative strategy for the tertiary alcohol involves the reaction of an epoxide, such as 1-methylcyclohexene oxide, with a phenyl organometallic reagent. The nucleophilic ring-opening of the epoxide would furnish the desired 1,2-disubstituted cyclohexane (B81311) skeleton.

Modern Approaches to Carbamate Formation

The formation of the carbamate moiety can be achieved through various modern synthetic methods that offer advantages in terms of safety, efficiency, and environmental impact over traditional methods involving phosgene (B1210022).

Transition Metal-Catalyzed Carbamoylation and C-H Amination Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of C-N and C-O bonds, including those in carbamates. Carbamoyl chlorides can participate in a range of transition metal-catalyzed transformations to form amide-containing molecules. figshare.com Recent advances have also focused on the direct C-H amination, which offers an atom-economical route to nitrogen-containing compounds. bris.ac.ukresearchgate.net While direct C-H carbamoylation of an unactivated cyclohexane ring is challenging, related transition-metal-catalyzed methodologies provide a conceptual framework for future developments in this area. For instance, silver-catalyzed carbamoylation of alkenes has been reported. nih.gov

Carbon Dioxide Fixation Strategies for Carbamate Synthesis

The utilization of carbon dioxide (CO2) as a C1 building block is a highly attractive green chemistry approach for carbamate synthesis, avoiding the use of toxic phosgene. nih.govrsc.org These methods typically involve the reaction of an amine with CO2 to form a carbamic acid or a carbamate salt, which is then reacted with an alcohol. researchgate.netresearchgate.netbeilstein-journals.org The direct synthesis of carbamates from amines, alcohols, and CO2 can be facilitated by various catalysts and reaction conditions. scielo.org.mx Basic catalysts have been shown to be effective in converting both linear and branched aliphatic amines to the corresponding carbamates in the presence of an alcohol and CO2 under mild conditions. researchgate.netbeilstein-journals.org Continuous flow processes for the synthesis of carbamates from CO2 and amines have also been developed, offering a safer and more efficient alternative to batch processes. nih.gov

ReactantsCatalyst/ConditionsProductReference
Amine, Alcohol, CO2Basic catalystsCarbamate researchgate.netbeilstein-journals.org
Amine, Alkyl Halide, CO2DBUCarbamate nih.gov
Amine, CO2, AlcoholMitsunobu reagentCarbamate joaquinbarroso.com

Phosgene-Free and Green Chemistry Routes to Carbamates

Beyond CO2 utilization, several other phosgene-free methods for carbamate synthesis have been developed. A common strategy involves the reaction of an alcohol with an isocyanate. Isocyanates can be generated in situ from various precursors, thus avoiding their handling. Another approach is the aminolysis of organic carbonates, such as dimethyl carbonate or diphenyl carbonate, which are becoming more readily available from non-phosgene routes. researchgate.net The reaction of aniline (B41778) with methyl carbamate in the presence of a catalyst also provides a phosgene-free route to N-phenyl carbamates. wikipedia.org The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate an alcohol, followed by reaction with an amine, is another mild and practical method for carbamate synthesis. sigmaaldrich.com

MethodReagentsKey FeaturesReference
Carbonate AminolysisAlcohol, Dialkyl Carbonate, AminePhosgene-free, uses readily available reagents researchgate.net
TranscarbamoylationAlcohol, Amine, Methyl CarbamateAvoids phosgene, direct wikipedia.org
CDI-mediated couplingAlcohol, 1,1'-Carbonyldiimidazole, AmineMild conditions, safe alternative to phosgene sigmaaldrich.com

One-Pot Reaction Systems for Carbamate Derivatives

One-pot syntheses of carbamates are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot procedures have been developed that combine the formation of the key intermediates and their subsequent reaction to form the carbamate. For example, a one-pot synthesis of carbamates from alcohols, amines, and CO2 using Mitsunobu's reagent has been reported. joaquinbarroso.com This protocol is mild and chemoselective. Another one-pot method involves the reaction of an alcohol with 1,1'-carbonyldiimidazole, followed by the addition of an amine, to afford the desired carbamate in a single reaction vessel. sigmaaldrich.com

Stereoselective Synthesis of this compound and Its Diastereomers/Enantiomers

The 2-methyl-2-phenylcyclohexyl scaffold contains a stereogenic center at the C2 position. The stereoselective synthesis of this tertiary alcohol precursor is crucial for obtaining enantiomerically pure or diastereomerically enriched final products.

The addition of an organometallic reagent to a prochiral ketone is a fundamental method for creating stereocenters. In the case of 2-phenylcyclohexanone, the addition of a methyl organometallic reagent can proceed with facial selectivity, influenced by the steric bulk of the existing phenyl group and the conformation of the cyclohexane ring. The stereochemistry of nucleophilic addition to cyclohexanones is often governed by a balance of steric and electronic factors. organic-chemistry.org The use of Grignard reagents in the presence of chelating agents like CeCl3 can enhance diastereoselectivity in additions to carbonyls. beilstein-journals.org

For an enantioselective synthesis, several strategies can be employed:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the cyclohexanone precursor to direct the facial attack of the nucleophile. For example, chiral oxazolidinones or camphorsultam derivatives can be used to control the stereochemistry of alkylation or addition reactions.

Chiral Catalysts: A chiral catalyst can be used to promote the enantioselective addition of an organometallic reagent to the ketone. For example, chiral ligands complexed to metals like zinc or titanium can catalyze the asymmetric addition of organozinc or organotitanium reagents.

Substrate Control: If a chiral starting material is used, such as an enantiomerically pure substituted cyclohexanone, the existing stereocenter can direct the stereochemical outcome of the subsequent addition reaction.

The diastereoselective synthesis of highly substituted cyclohexanones can also be achieved through cascade reactions, such as Michael-aldol domino reactions. While not directly applicable to the tertiary alcohol, these methods highlight the power of organocatalysis in controlling stereochemistry in cyclohexane systems.

StrategyDescriptionKey Features
Chiral Auxiliary A temporary chiral group directs the approach of the nucleophile.High diastereoselectivity, auxiliary can often be recovered.
Chiral Catalyst A small amount of a chiral molecule catalyzes the enantioselective reaction.Atom-economical, can achieve high enantiomeric excess.
Substrate Control An existing stereocenter in the starting material dictates the stereochemistry of the new center.Relies on the availability of enantiopure starting materials.

Asymmetric Induction in Cyclohexane Ring Formation and Functionalization

Asymmetric induction is a powerful strategy for establishing chirality during the formation or functionalization of the cyclohexane ring. This often involves the use of a chiral auxiliary that directs a reaction to favor the formation of one stereoisomer over others. One prominent example is the diastereoselective hydrogenation of an aromatic precursor. nih.gov

In a study on the asymmetric synthesis of 2-methyl cyclohexane carboxylic acids, which are structurally related to the core of the target compound, (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates were used as substrates. nih.gov The chiral pyroglutamate (B8496135) auxiliary effectively shields one face of the aromatic ring, leading to a preferential adsorption on the catalyst surface from the less sterically hindered face. This results in a cis-hydrogenation, yielding the desired diastereomer with high selectivity. The choice of metal catalyst and support was shown to further enhance this effect. nih.gov

Table 1: Effect of Catalyst on Diastereoselective Hydrogenation

Catalyst Support Diastereomeric Excess (de)
Rhodium Alumina (B75360) High
Rhodium Carbon Increased de
Ruthenium Alumina High

Data derived from studies on analogous 2-methylcyclohexane systems. nih.gov

This methodology demonstrates that by attaching a suitable chiral auxiliary to a planar, aromatic precursor, it is possible to induce asymmetry during a hydrogenation step to create the chiral centers of the substituted cyclohexane ring with a high degree of diastereomeric control. nih.gov Another approach involves the use of chiral N-sulphinylcarbamates in cycloaddition reactions, where high levels of asymmetric induction at the newly formed chiral centers can be achieved under the influence of a Lewis acid. rsc.org

Enantioselective Catalysis for Chiral Carbamate Synthesis

Enantioselective catalysis offers a direct route to chiral carbamates from prochiral substrates. While much of the research focuses on cyclic carbamates, the principles are applicable to the synthesis of acyclic structures like this compound. A modern approach involves the use of carbon dioxide as an inexpensive and non-toxic C1 building block. nih.gov

The strategy relies on a tandem CO2-capture and enantioselective cyclization (or carbamation) reaction. A bifunctional organocatalyst, designed to activate a carbamic acid intermediate while controlling the stereochemical outcome of the subsequent bond formation, is key to this process. nih.gov For the synthesis of this compound, this would involve the reaction of a 2-Methyl-2-phenylcyclohexanol precursor with a carbonyl source in the presence of a chiral catalyst to directly form one enantiomer of the carbamate product preferentially.

Diastereoselective Control in Phenylcyclohexyl Moiety Construction

Achieving diastereoselective control is crucial when constructing the 2-methyl-2-phenylcyclohexyl core, which contains two adjacent stereocenters. The relative orientation of the methyl and phenyl groups (cis or trans) significantly impacts the molecule's properties.

As discussed previously, the catalytic hydrogenation of a substituted aromatic ring using a chiral auxiliary is a highly effective method for controlling diastereoselectivity. nih.gov The conformational locking of the substrate by the auxiliary dictates the trajectory of the hydrogenation, leading to the predominant formation of a single diastereomer. For instance, studies on related systems have achieved diastereomeric excesses (de) of up to 96%. nih.gov Non-phosgene approaches, such as reacting phenylurea with methanol, have also been studied for carbamate synthesis, where the choice of an acid or base catalyst can influence the reaction pathway, though stereochemical control in these specific systems is less documented.

Synthesis of Key Precursor Building Blocks: Substituted Cyclohexanols and Amines

The synthesis of this compound typically proceeds via the formation of a key precursor, either a 2-methyl-2-phenylcyclohexanol or a 2-methyl-2-phenylcyclohexylamine. The carbamate group is then installed in a subsequent step.

Stereocontrolled Reduction and Alkylation of Cyclohexanone Derivatives

A common route to substituted cyclohexanols involves the stereocontrolled manipulation of cyclohexanone derivatives. This can involve the reduction of a ketone or the alkylation of an enolate. For example, the synthesis of 2-methylcyclohexanol (B165396) can be achieved via the hydrogenation of o-cresol. google.com

Enzyme-catalyzed kinetic resolution is another powerful tool for obtaining enantiomerically pure precursors. Racemic trans-2-phenylcyclohexanol, for instance, can be resolved using lipase-catalyzed acylation. The enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. orgsyn.org Similarly, hydroboration of an alkene precursor like 1-phenylcyclohexene with a chiral borane (B79455) (e.g., isopinocampheylborane) can produce the chiral alcohol with high enantiomeric excess (97% ee reported for trans-2-phenylcyclohexanol). orgsyn.org

Regioselective and Stereoselective Arylation of Cyclohexyl Substrates

The introduction of the phenyl group onto the cyclohexane ring must be controlled both in terms of position (regioselectivity) and stereochemistry. A highly effective method for achieving this is the copper-catalyzed Grignard reaction. orgsyn.org

The reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with cyclohexene (B86901) oxide in the presence of a copper(I) chloride catalyst proceeds via an anti-opening of the epoxide ring. This process is highly regioselective and stereoselective, yielding exclusively trans-2-phenylcyclohexanol. orgsyn.org This method provides a reliable route to the trans-diastereomer of the phenylcyclohexanol scaffold, which can then be further functionalized.

Development of Novel Synthetic Routes to Diverse this compound Derivatives

Ongoing research aims to develop more efficient, safer, and versatile methods for synthesizing carbamates. A major focus is the avoidance of highly toxic reagents like phosgene and its derivatives.

Several non-phosgene routes have been established. These include:

Reaction with Dimethyl Carbonate (DMC): The methoxycarbonylation of an amine or alcohol with DMC is a green alternative, often catalyzed by lead or zinc compounds. researchgate.netresearchgate.net

Reaction with Urea (B33335): The reaction of an alcohol with a urea derivative (e.g., phenylurea) can produce the desired carbamate, often with the release of ammonia (B1221849) or an amine. Basic catalysts have been shown to enhance the yield of the target carbamate in such reactions. researchgate.net

Curtius Rearrangement: This classic transformation involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, into an isocyanate intermediate. This isocyanate can then be trapped by an alcohol (like 2-methyl-2-phenylcyclohexanol) to form the carbamate. This method is highly versatile for creating a wide range of carbamate derivatives. nih.gov

Hofmann Rearrangement: A modified Hofmann rearrangement using reagents like potassium fluoride (B91410) on alumina (KF/Al2O3) and sodium hypochlorite (B82951) can convert a primary amide into a carbamate in the presence of an alcohol. nih.gov

Table 2: Comparison of Selected Carbamate Synthesis Routes

Method Precursor Key Reagents Advantages
Methoxycarbonylation Amine / Alcohol Dimethyl Carbonate, Catalyst (e.g., PbO) Non-phosgene, green reagent researchgate.net
From Phenylurea Alcohol Phenylurea, Basic Catalyst (e.g., MgO) Non-phosgene, spontaneous reaction possible
Curtius Rearrangement Carboxylic Acid Acyl azide -> Isocyanate, Alcohol Highly versatile, applicable to many substrates nih.gov

These novel routes provide a toolbox for chemists to synthesize diverse this compound derivatives with varied functional groups, enabling further exploration of their chemical and biological properties.

Stereochemical Investigations and Conformational Analysis

Absolute and Relative Stereochemistry of 2-Methyl-2-phenylcyclohexyl Carbamate (B1207046) Isomers

The structure of 2-Methyl-2-phenylcyclohexyl carbamate contains two chiral centers at the C1 and C2 positions of the cyclohexyl ring, where the carbamate and the phenyl group are attached, and the methyl group is located, respectively. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers.

The relative stereochemistry of the methyl and phenyl groups can be designated as cis or trans. In the cis isomer, the methyl and phenyl groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers (cis and trans) exists as a pair of enantiomers. The absolute configuration at each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, leading to (1R, 2S), (1S, 2R), (1R, 2R), and (1S, 2S) configurations.

The determination of the relative stereochemistry of these isomers can be effectively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. For analogous compounds like 1-(1-phenyl-2-methylcyclohexyl)piperidines, ¹H and ¹³C NMR have been successfully employed to distinguish between cis and trans isomers based on chemical shifts and coupling constants. nih.gov

The separation of the enantiomers, a process known as resolution, can be accomplished through classical methods. This often involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as d- or l-10-camphorsulfonic acid. nih.gov These diastereomeric salts, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers.

The following table summarizes the possible stereoisomers of this compound:

DiastereomerAbsolute ConfigurationEnantiomeric Relationship
cis(1R, 2S)Enantiomers
cis(1S, 2R)
trans(1R, 2R)Enantiomers
trans(1S, 2S)

Conformational Dynamics of the Substituted Cyclohexyl Ring and Carbamate Moiety

The cyclohexane ring in this compound is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. The chair conformation can undergo a ring flip, which results in the interconversion of axial and equatorial positions.

For a disubstituted cyclohexane like this compound, the conformational equilibrium will favor the chair conformation where the bulky substituents (phenyl and methyl groups) occupy the more sterically favorable equatorial positions. Axial positions are generally disfavored for large groups due to steric hindrance from 1,3-diaxial interactions.

In the case of the trans isomers, one possible chair conformation would have both the phenyl and methyl groups in equatorial positions (diequatorial), which is expected to be the most stable conformation. The other chair conformation would place both groups in axial positions (diaxial), which would be highly unfavorable.

For the cis isomers, one substituent must be in an axial position while the other is in an equatorial position in any given chair conformation. The conformational equilibrium would favor the conformer where the larger group (phenyl) occupies the equatorial position.

The potential chair conformations for the trans and cis isomers are summarized below:

DiastereomerConformation 1Conformation 2 (after ring flip)Predominant Conformer
transPhenyl (eq), Methyl (eq)Phenyl (ax), Methyl (ax)Diequatorial
cisPhenyl (eq), Methyl (ax)Phenyl (ax), Methyl (eq)Phenyl equatorial

Spectroscopic Methods for Stereochemical Assignment and Conformational Elucidation

Advanced spectroscopic techniques are indispensable for the detailed stereochemical and conformational analysis of this compound.

Advanced NMR Techniques: Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying conformational equilibria. nih.gov By recording NMR spectra at low temperatures, the rate of chair-chair interconversion can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer. The integration of these signals provides the relative populations of the conformers, from which the Gibbs free energy difference (ΔG°) between them can be calculated. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-space proximities of protons, which is crucial for confirming the relative stereochemistry (cis or trans) and the axial/equatorial orientation of the substituents in the dominant conformation.

Chiroptical Spectroscopy: Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. saschirality.org These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. Each enantiomer of this compound will produce a CD spectrum that is a mirror image of its enantiomer's spectrum. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the enantiomers can be determined. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Chirality Proof

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and torsional angles, thus unequivocally establishing the relative stereochemistry of the substituents on the cyclohexane ring.

Furthermore, for a single enantiomer that forms a suitable crystal, X-ray crystallography can be used to determine its absolute configuration. nih.gov This is often achieved by co-crystallizing the enantiomer with a chiral molecule of a known absolute configuration, as in the case of diastereomeric salt formation mentioned earlier. The analysis of the diffraction pattern, particularly the anomalous dispersion effects, allows for the unambiguous assignment of the R/S configuration at each stereocenter. The crystal structure of a related compound, (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine, was successfully determined to have a (1S, 2R) absolute configuration using this technique. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Structural Determinants for Molecular Interaction within the 2-Methyl-2-phenylcyclohexyl Carbamate (B1207046) Core

The core structure of 2-Methyl-2-phenylcyclohexyl carbamate presents several key features that are critical for molecular interactions. The central quaternary carbon atom fixes the relative orientation of the bulky phenyl and cyclohexyl groups, creating a distinct three-dimensional conformation.

Phenyl Group : The aromatic phenyl ring is a crucial determinant for binding, potentially engaging in various non-covalent interactions. These include hydrophobic interactions, π-π stacking with aromatic residues of a target protein, and cation-π interactions. The electronic nature of the phenyl ring can be modulated by substituents, influencing its interaction profile. rsc.org

Methyl Group : The methyl group at the C2 position contributes to the steric bulk and conformational rigidity of the molecule. Its presence creates a chiral center and can influence the orientation of the adjacent phenyl and carbamate moieties.

Carbamate Moiety : The carbamate group (-O-CO-NH-) is a hybrid of an ester and an amide, making it relatively stable chemically. nih.gov It is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ester oxygens). This dual capacity allows it to form critical interactions with biological targets. The planarity of the carbamate group further influences the local geometry of the molecule. nih.govresearchgate.net

The interplay between the rigid, sterically defined core and the hydrogen-bonding capability of the carbamate linker is central to the molecular recognition of this class of compounds.

Impact of Cyclohexyl Ring Substituent Variations on Molecular Recognition

Modifications to the cyclohexyl ring are a primary strategy for probing its role in molecular recognition and for optimizing a compound's properties. Introducing substituents at various positions can affect steric hindrance, lipophilicity, and the potential for additional binding interactions.

While specific SAR data for substitutions on the this compound ring is not extensively detailed in the available literature, general principles of medicinal chemistry allow for predictions. For instance, adding small polar groups like hydroxyl (-OH) or amino (-NH2) could introduce new hydrogen bonding opportunities, potentially increasing binding affinity if the target site has corresponding donor/acceptor groups. Conversely, introducing large, bulky alkyl groups could lead to steric clashes, reducing activity. The position of the substituent is also critical; for example, a substituent at the C4 position would have a different spatial impact than one at the C3 or C5 position.

The table below illustrates hypothetical effects of various substituents on the cyclohexyl ring on a relative binding affinity.

Substituent at C4-positionPredicted Effect on LipophilicityPotential for New H-BondsHypothetical Relative Binding Affinity
-H (unsubstituted)BaselineNone1.0
-CH3 (Methyl)IncreaseNone1.2
-OH (Hydroxyl)DecreaseYes2.5
-F (Fluoro)Slight IncreaseWeak1.1
-C(CH3)3 (tert-Butyl)Significant IncreaseNone0.5 (due to steric hindrance)

Role of Phenyl Ring Substituents in Modulating Interactions and Selectivity

The phenyl ring is a common target for chemical modification to fine-tune electronic and steric properties, thereby modulating binding affinity and selectivity. nih.gov Substituents can be placed at the ortho, meta, or para positions, each having a distinct influence on the molecule's interaction potential.

Electronic Effects : Electron-withdrawing groups (e.g., -NO2, -CN, halogens) decrease the electron density of the aromatic ring, which can weaken cation-π interactions but may enhance other electrostatic or hydrogen bonding interactions. Conversely, electron-donating groups (e.g., -OCH3, -CH3) increase electron density, potentially strengthening cation-π or π-π stacking interactions. rsc.org

Steric Effects : The size and position of substituents dictate the steric profile. Ortho-substituents can cause a significant conformational twist in the phenyl ring relative to the rest of the molecule, which can either be beneficial or detrimental to binding, depending on the shape of the target's binding site. nih.govresearchgate.net Para-substituents extend into solvent-exposed regions or deeper into a binding pocket, while meta-substituents project at a different angle.

Hydrogen Bonding : Substituents like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) can introduce new hydrogen bonding points, significantly enhancing affinity and contributing to selectivity if the binding site has complementary features. nih.gov

The following table summarizes established trends for phenyl ring substitutions on related carbamate compounds, which can be extrapolated to the this compound series. nih.gov

Substituent & PositionElectronic EffectSteric HindranceKnown Impact on Affinity/Selectivity
para-OCH3DonatingModerateCan increase affinity through H-bonding and favorable electronics.
para-ClWithdrawingMinimalCan increase affinity through hydrophobic and weak halogen bonding interactions.
meta-NO2Strongly WithdrawingModerateMay decrease affinity due to unfavorable electronics but can form specific H-bonds.
ortho-CH3DonatingSignificantOften decreases affinity due to steric clash and induced conformational changes. researchgate.net
para-OHDonatingMinimalCan significantly increase affinity if a hydrogen bond can be formed. nih.gov

Influence of Carbamate Linkage and N-Substitution on Conformational Preference and Binding

N-substitution on the carbamate nitrogen (i.e., replacing the N-H hydrogen with an alkyl or other group) has profound consequences:

Elimination of Hydrogen Bond Donation : The primary role of the N-H group as a hydrogen bond donor is lost upon substitution. This can be detrimental if this interaction is critical for binding.

Increased Steric Bulk : The introduction of a substituent on the nitrogen atom increases steric hindrance around the carbamate linkage. This can alter the preferred conformation of the molecule and its fit within a binding pocket.

Altered Lipophilicity : N-alkylation generally increases the lipophilicity of the molecule.

Conformational Changes : Studies on related structures have shown that N-methylation can significantly alter preferred dihedral angles and induce shifts from antiperiplanar to synperiplanar conformations, which can result in a distinct pharmacological profile. nih.govrsc.org

The choice between a primary (N-H) or secondary (N-R) carbamate is therefore a critical design element for controlling conformational preferences and specific interactions. nih.govresearchgate.net

Design and Synthesis of Chemically Diversified this compound Analogues for SAR Probing

The rational design and synthesis of a diverse library of analogues are essential for comprehensive SAR probing. nih.govresearchgate.net Synthetic strategies must be versatile to allow for modifications at the cyclohexyl ring, the phenyl ring, and the carbamate nitrogen.

A common synthetic approach to this class of compounds involves the reaction of a corresponding alcohol with an isocyanate or a chloroformate. nih.gov

Synthesis via Isocyanates : Substituted 2-methyl-2-phenylcyclohexanol precursors can be reacted with a variety of isocyanates (R-N=C=O) to generate analogues with diverse N-substituents. The synthesis of the precursor alcohols would involve standard organic chemistry methods, such as Grignard reactions on substituted cyclohexanones.

Synthesis via Chloroformates : Alternatively, an amine (R-NH2) can be reacted with a chloroformate derived from the 2-methyl-2-phenylcyclohexanol core. This route is also amenable to creating a library of N-substituted analogues. nih.gov

To probe the SAR of the cyclohexyl and phenyl rings, a variety of substituted starting materials (cyclohexanones and phenyl-containing Grignard reagents) would be required. The development of efficient synthetic routes that allow for late-stage diversification is highly desirable for rapidly building a library of compounds for biological evaluation. nih.govamazonaws.com

Molecular Mechanisms and Target Interaction Research

Identification and Characterization of Putative Molecular Targets for 2-Methyl-2-phenylcyclohexyl Carbamate (B1207046) Analogues

The initial step in mechanistic research is the identification of specific biomolecules (e.g., enzymes, receptors) with which a compound interacts. For carbamate-containing molecules, a common approach involves screening against panels of known targets, particularly those that have been previously associated with this chemical class. Organic carbamates are known structural elements in many therapeutic agents and can act as peptide bond surrogates, which allows them to permeate cell membranes and interact with intracellular targets. nih.gov

One of the well-documented targets for some carbamates is acetylcholinesterase (AChE), an enzyme critical for neurotransmission. A study on phenyl-substituted methylcarbamates investigated their inhibitory effects on AChE from various species. nih.gov This suggests that a primary avenue for identifying the targets of 2-Methyl-2-phenylcyclohexyl carbamate would be to screen it against a panel of hydrolases, including cholinesterases.

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for predicting and analyzing the interactions between a ligand, like this compound, and a potential protein target. rsc.orgaalto.fi These techniques can predict binding positions and estimate binding affinity, helping to shortlist promising candidates for experimental validation. rsc.orgaalto.fi

Table 1: Illustrative Panel of Putative Target Classes for Carbamate Analogues

Target ClassRepresentative ExamplesRationale for Screening
Hydrolases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Carbamate moiety is a known inhibitor of serine hydrolases. nih.gov
GPCRs Cannabinoid Receptors (CB1, CB2), Opioid ReceptorsBroad structural similarities to known GPCR ligands.
Kinases p38α MAP Kinase, Protein Tyrosine KinasesMethyl group substitutions can significantly enhance binding affinity to kinase domains. nih.gov
Ion Channels Voltage-gated sodium channels, GABA-A receptorsMany neurologically active compounds target ion channels.

In Vitro Biochemical and Cellular Assays for Target Engagement and Mechanistic Insight

Once putative targets are identified, a suite of in vitro assays is employed to confirm engagement and understand the mechanism of action at a biochemical and cellular level.

If the target is an enzyme, kinetic studies are performed to determine the nature and potency of the inhibition. These experiments measure the rate of the enzymatic reaction at various substrate and inhibitor concentrations. khanacademy.org The data are often visualized using Michaelis-Menten or Lineweaver-Burk plots to distinguish between different inhibition models. khanacademy.orgyoutube.com

Competitive Inhibition : The inhibitor binds to the active site, directly competing with the substrate. This increases the apparent Michaelis constant (K_m) but does not change the maximum velocity (V_max). khanacademy.orgyoutube.com

Noncompetitive Inhibition : The inhibitor binds to an allosteric (non-active) site, reducing the enzyme's catalytic efficiency without affecting substrate binding. This decreases V_max but does not change K_m. khanacademy.orgyoutube.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, decreasing both V_max and K_m. youtube.com

For example, studies on phenyl-substituted methylcarbamates and their interaction with acetylcholinesterase revealed complex inhibition patterns, suggesting potential competition with the substrate or stabilization of an allosteric subpocket. nih.gov

Table 2: Hypothetical Enzyme Inhibition Data for a Carbamate Analogue

InhibitorTarget EnzymeInhibition TypeK_i (nM)IC_50 (nM)
Analogue AAcetylcholinesteraseCompetitive75150
Analogue BFatty Acid Amide HydrolaseNoncompetitive200450

This table is illustrative and does not represent actual experimental data for this compound.

When the putative target is a receptor, binding assays are crucial for quantifying the affinity of the ligand. Radioligand binding assays are a classic method where a labeled (radioactive) ligand of known affinity is competed off the receptor by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC_50) is determined, from which the equilibrium dissociation constant (K_i) can be calculated. This K_i value is an inverse measure of binding affinity; a lower K_i indicates a higher affinity.

Modern biophysical techniques provide direct, label-free measurement of binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) : This technique immobilizes one binding partner (e.g., the protein target) on a sensor chip and flows the other partner (the ligand) over the surface. Changes in the refractive index at the surface upon binding are measured in real-time, allowing for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d).

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).

These methods are essential for a comprehensive understanding of the molecular forces driving the protein-ligand interaction. rsc.org

Allosteric vs. Orthosteric Binding Site Characterization

A critical aspect of mechanistic research is determining where on the target protein a compound binds.

Orthosteric Binding : The ligand binds to the primary, active site of the protein. nih.gov This is the same site where the endogenous substrate or agonist binds. Orthosteric drugs often act as competitive antagonists. nih.gov

Allosteric Binding : The ligand binds to a secondary, topographically distinct site on the protein. nih.gov This binding event induces a conformational change in the protein that modulates the activity of the orthosteric site. Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (NALs), depending on whether they enhance, inhibit, or have no effect on the activity of the primary ligand, respectively. nih.govrsc.org

Distinguishing between these two modes can be achieved through functional assays. For instance, if an inhibitor's potency is reduced by increasing the concentration of the natural substrate, it likely binds orthosterically. In contrast, an allosteric modulator's effect may not be surmountable by the orthosteric ligand. nih.gov This distinction is vital as allosteric modulators can offer greater target selectivity and a more nuanced level of biological control. nih.govrsc.org

Mechanistic Investigation of Intracellular Signaling Pathway Modulation

The interaction of a compound with its molecular target initiates a cascade of downstream events known as intracellular signaling pathways. nih.gov These pathways control a vast array of cellular functions, including gene expression, proliferation, and metabolism. nih.gov

Investigating how a compound like this compound modulates these pathways is key to understanding its ultimate physiological effect. If the compound targets a G protein-coupled receptor (GPCR), for example, researchers would measure its effect on second messengers like cyclic AMP (cAMP) and intracellular calcium levels. They might also assess the recruitment of proteins like β-arrestin. nih.gov

If the target is a protein kinase, studies would focus on the phosphorylation state of downstream substrate proteins. Phenolic compounds, for instance, have been shown to modulate a wide range of inflammation-associated signaling pathways, including those involving nuclear factor (NF)-κB and mitogen-activated protein kinases (MAPKs). nih.gov Techniques such as Western blotting, ELISA, and reporter gene assays are commonly used to quantify the activity of these pathways in response to compound treatment.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of carbamate (B1207046) molecules. nih.govnih.govresearchgate.net By solving approximations of the Schrödinger equation, these methods can accurately model the electronic landscape of 2-Methyl-2-phenylcyclohexyl carbamate.

Table 1: Example Quantum Chemical Properties Calculated for Analogous Carbamate Compounds This table presents representative data from studies on other carbamate molecules to illustrate the typical outputs of quantum chemical calculations. Specific values for this compound are not available in published literature.

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Source
Phenyl N-methylcarbamateB3LYP/6-31G(d)-8.52-0.158.37 nih.gov
Ethyl N-phenylcarbamateB3LYP/6-31G(d)-8.81-0.118.70 nih.gov
Boc-2-amino-1-propanolPBE0/TZPNot ReportedNot ReportedNot Reported nih.gov
MethiocarbB3LYP/6-31G(d)Not ReportedNot ReportedNot Reported researchgate.net

Spectroscopic Property Prediction: DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation. nih.gov By simulating the vibrational modes of this compound, its theoretical Infrared (IR) and Raman spectra can be generated. nih.govresearchgate.net This aids in the assignment of experimental spectral bands to specific molecular motions. acs.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help interpret experimental ¹H and ¹³C NMR spectra, providing a deeper understanding of the molecule's atomic environment. nih.govmonash.edu This combined theoretical and experimental approach is invaluable for confirming the structure and conformation of novel compounds. chemrxiv.org

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Interaction Analysis

While quantum calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions. nih.govacs.org

For this compound, MD simulations are particularly useful for exploring its conformational landscape. The cyclohexane (B81311) ring can adopt various conformations (e.g., chair, boat, twist-boat), and the orientation of the methyl, phenyl, and carbamate substituents can vary. MD simulations can sample these different conformations, revealing their relative stabilities and the energy barriers for interconversion. nih.gov Studies on other carbamates have successfully used MD to investigate the stability of different conformers in various solvent environments, showing how interactions with solvent molecules like water can influence the preferred molecular shape. nih.govacs.org

These simulations track the trajectory of each atom over time (typically nanoseconds to microseconds), allowing for the analysis of dynamic properties such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. This information is crucial for understanding how the molecule might adapt its shape upon interacting with a biological target. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Carbamate Compound This table provides an example of a typical setup for an MD simulation. The specific parameters would be adapted for an analysis of this compound.

ParameterValue/DescriptionPurpose
Force FieldOPLS-AA, AMBER, CHARMMDescribes the potential energy of the system's atoms and bonds.
Solvent ModelTIP3P, SPC/E (for water)Explicitly models the surrounding solvent environment.
System Size~50,000 atoms (Ligand + Solvent)Defines the simulation box size.
Simulation Time100-500 nanosecondsDuration of the simulation to observe dynamic events.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature300 KSimulates physiological temperature.
Pressure1 barSimulates atmospheric pressure.

Ligand-Based and Structure-Based Drug Design Approaches for Theoretical Interaction Studies

Should this compound be investigated for therapeutic potential, both ligand-based and structure-based drug design methodologies would be central to the effort. The carbamate moiety is a key structural motif in many approved drugs and is often used as a stable and effective peptide bond isostere in medicinal chemistry. nih.govnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of a biological target, LBDD approaches rely on the information from a set of known active molecules. researchgate.net If a series of carbamate compounds demonstrated activity towards a particular target, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. The structure of this compound could then be compared against this pharmacophore to predict its potential activity.

Structure-Based Drug Design (SBDD): When the 3D structure of a macromolecular target (like an enzyme or receptor) is available, SBDD becomes a powerful strategy. nih.gov This approach involves analyzing the target's binding site to design complementary ligands. The carbamate group is known to participate in key interactions, such as forming hydrogen bonds with protein backbones. nih.gov For this compound, SBDD would involve computationally placing the molecule into the target's active site to study its potential interactions, guiding modifications to improve binding affinity and selectivity. nih.gov

Molecular Docking Studies for Predicting Binding Modes and Affinities with Macromolecular Targets

Molecular docking is a primary tool in structure-based drug design used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecule. benthamdirect.com For this compound, docking simulations would place the molecule into the active site of a target protein and score the different binding poses based on factors like intermolecular forces, geometric complementarity, and solvation effects. oaji.net

The results of a docking study provide a binding score (an estimate of binding free energy, typically in kcal/mol) and a detailed 3D model of the predicted complex. researchgate.net This model allows for the visualization of key interactions, such as:

Hydrogen bonds between the carbamate's N-H and C=O groups and polar residues in the target.

Hydrophobic interactions involving the phenyl and methylcyclohexyl groups with nonpolar residues.

π-π stacking between the phenyl ring and aromatic residues like tyrosine or tryptophan in the binding site. nih.gov

Numerous studies have successfully used molecular docking to rationalize the inhibitory activity of carbamate derivatives against enzymes like acetylcholinesterase and butyrylcholinesterase, where the carbamate moiety plays a direct role in the binding mechanism. researchgate.netnih.govnih.gov

Table 3: Example Molecular Docking Results for Carbamate Inhibitors Against Cholinesterase Enzymes This table shows representative data for other carbamate compounds to illustrate the outputs of molecular docking studies. Data for this compound is not available.

CompoundTarget EnzymeDocking Score (kcal/mol)Key Interacting ResiduesSource
Tacrine-Carbamate Derivative (6k)Acetylcholinesterase (AChE)Not ReportedTrp84, Tyr334, His440 nih.gov
Tacrine-Carbamate Derivative (6k)Butyrylcholinesterase (BChE)Not ReportedTrp82, His438, Ser198 nih.gov
Arylcarbamate-N-acylhydrazone (10c)Butyrylcholinesterase (BChE)Not ReportedTrp82, Tyr128, His438 nih.gov
Flavonoid Carbamate (C3)Acetylcholinesterase (AChE)-10.1Tyr121, Trp279, Tyr334 rsc.org

Virtual Screening and De Novo Design of Novel Carbamate Structures based on Computational Hypotheses

Building upon the insights from docking and pharmacophore modeling, computational chemistry offers powerful methods for discovering novel bioactive compounds.

Virtual Screening: Virtual screening is the computational equivalent of high-throughput screening. nih.govresearchgate.net Large digital libraries containing millions of chemical structures can be rapidly screened against a target. youtube.com If this compound were identified as a "hit" compound, its structure could be used as a query in a similarity search to find commercially available or synthetically accessible analogs with potentially improved properties. Alternatively, in a structure-based virtual screen, a library of diverse compounds could be docked into a target's active site, with the top-scoring molecules selected for further experimental testing. youtube.com This approach has been successfully used to identify novel carbamate-based enzyme inhibitors. nih.gov

De Novo Design: De novo design algorithms take this a step further by building novel molecules "from scratch." These programs use the structural information of the target's binding site to place fragments and grow them into complete, chemically sensible molecules that are perfectly optimized for the site's geometry and chemical environment. This approach could be used to generate entirely new carbamate-containing scaffolds, distinct from this compound, but designed to have high predicted affinity and specificity for a given biological target. biorxiv.org

Advanced Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of chemical compounds. By providing a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of 2-Methyl-2-phenylcyclohexyl carbamate (B1207046). This technique distinguishes the target compound from other molecules with the same nominal mass.

In a typical analysis, the compound would be ionized using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the protonated molecule [M+H]⁺. The mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, then measures the mass-to-charge ratio (m/z) with high precision. nih.gov Tandem mass spectrometry (MS/MS) experiments would further fragment the parent ion, yielding a characteristic fragmentation pattern that provides conclusive evidence for its molecular structure.

Table 1: Hypothetical HRMS Data for 2-Methyl-2-phenylcyclohexyl carbamate

Parameter Expected Value
Molecular Formula C₁₄H₁₉NO₂
Exact Mass 233.1416
Measured m/z [M+H]⁺ 234.1489

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS, HPLC-DAD) for Complex Mixture Analysis and Purity Assessment

Hyphenated chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the thermal lability of many carbamates, GC-MS analysis can sometimes be challenging, potentially causing degradation of the analyte. researchgate.net However, if the compound is sufficiently volatile and thermally stable, GC-MS provides excellent separation and structural identification based on electron ionization (EI) fragmentation patterns, which can be compared against spectral libraries. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for the analysis of carbamates. amazonaws.comresearchgate.net Reversed-phase High-Performance Liquid Chromatography (HPLC) separates the compound from its matrix, after which it is detected by a tandem mass spectrometer. nih.govnih.gov The high selectivity and sensitivity of LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allow for accurate quantification and confirmation of the analyte's identity even at very low concentrations. nih.govchromatographyonline.com

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): HPLC-DAD is a robust technique for assessing the purity of this compound. austinpublishinggroup.com The Diode Array Detector records the UV-Vis spectrum of the eluting compound, which aids in peak identification and purity assessment by detecting any co-eluting impurities that have different UV spectra.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in the this compound molecule and to obtain a unique "fingerprint" of its vibrational modes.

FT-IR Spectroscopy: An FT-IR spectrum would confirm the presence of key functional groups. Expected characteristic absorption bands would include N-H stretching vibrations (around 3400-3300 cm⁻¹), C=O (carbonyl) stretching of the carbamate group (around 1700 cm⁻¹), and C-O stretching (around 1250-1000 cm⁻¹). rsc.orgresearchgate.netcellulosechemtechnol.ro

Table 2: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H Stretch 3400 - 3300
C-H (aromatic) Stretch 3100 - 3000
C-H (aliphatic) Stretch 3000 - 2850
C=O (carbamate) Stretch ~1700
C=C (aromatic) Stretch 1600 - 1450

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-State NMR) for Detailed Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution and solid states.

1D and 2D-NMR: ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, confirming the exact arrangement of the methyl, phenyl, and carbamate groups on the cyclohexyl ring. researchgate.netrsc.org

Solid-State NMR (ssNMR): While less common for routine analysis, ssNMR can provide valuable information about the compound's structure, conformation, and intermolecular interactions in the solid state, which can differ from its state in solution. researchgate.net

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the C2 position of the cyclohexyl ring, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

Chiral HPLC: This is the most common method for enantiomeric separation. nih.govnih.gov It utilizes a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. abo.finih.govnih.gov The differential interaction of the two enantiomers with the CSP leads to their separation, allowing for their individual quantification. sigmaaldrich.com

Chiral GC: For volatile and thermally stable analytes, chiral GC using a capillary column coated with a chiral selector (e.g., cyclodextrin (B1172386) derivatives) can also be an effective method for enantiomeric separation.

Metabolic Pathway Research Mechanistic and Enzymatic Focus

In Vitro Enzymatic Transformations of 2-Methyl-2-phenylcyclohexyl Carbamate (B1207046) by Isolated Enzyme Systems

No studies detailing the in vitro transformation of 2-Methyl-2-phenylcyclohexyl carbamate using isolated enzyme systems, such as liver microsomes or recombinant enzymes, have been identified.

Identification and Structural Elucidation of Major Metabolites via Advanced Analytical Techniques

There is no available research on the metabolites of this compound. Consequently, no data exists on their identification or structural elucidation.

Enzyme Kinetics of Carbamate Hydrolysis, Oxidation, and Conjugation Pathways

Kinetic data, including parameters such as Km and Vmax, for the enzymatic hydrolysis, oxidation, or conjugation of this compound are not available in the scientific literature.

Characterization of Specific Enzymes (e.g., Cytochrome P450s, Carboxylesterases) Involved in Carbamate Metabolism

While it can be hypothesized that cytochrome P450s and carboxylesterases would be involved in the metabolism of this compound based on the metabolism of other carbamates, no specific enzymes have been identified or characterized for this particular compound. nih.govnih.gov

Comparative Metabolic Studies of Stereoisomers of the Compound

No research has been conducted to compare the metabolic pathways or rates of metabolism for the different stereoisomers of this compound.

Future Directions and Emerging Research Perspectives

Exploration of Chemical Space Diversification based on the 2-Methyl-2-phenylcyclohexyl Carbamate (B1207046) Core

The concept of chemical space is fundamental to drug discovery, representing the vast ensemble of all possible molecules. nih.gov Exploring this space allows chemists to systematically analyze and visualize the chemical diversity of compounds. nih.govnih.gov The 2-Methyl-2-phenylcyclohexyl carbamate structure serves as a promising starting point or scaffold for chemical space diversification. By systematically modifying its core components, researchers can generate extensive libraries of novel analogs with a wide spectrum of physicochemical properties and biological activities.

The primary strategies for diversification of this core structure include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can modulate electronic properties, lipophilicity, and steric hindrance. This can fine-tune the molecule's interaction with biological targets.

Derivatization of the Carbamate Group: The nitrogen and oxygen termini of the carbamate group offer opportunities for modification. nih.gov Altering the N-substituents or the ester portion of the carbamate can influence its stability, hydrogen bonding capacity, and pharmacokinetic properties. nih.gov

This systematic exploration is not merely about increasing the number of compounds but about strategically navigating the chemical space to identify molecules with improved potency, selectivity, and drug-like properties. nih.gov

Table 1: Potential Modifications for Diversifying the this compound Scaffold

Structural Component Modification Strategy Potential Impact
Phenyl Ring Introduction of electron-withdrawing or electron-donating groups at ortho, meta, para positions. Modulates binding affinity, metabolic stability, and electronic interactions.
Cyclohexyl Ring Introduction of unsaturation (e.g., cyclohexenyl), heteroatoms (e.g., piperidinyl), or functional groups (e.g., hydroxyl, keto). Alters molecular conformation, rigidity, and polarity.
Methyl Group (on Cyclohexyl Ring) Replacement with other alkyl groups (ethyl, propyl) or functionalized chains. Influences steric interactions and lipophilicity within the binding pocket.

| Carbamate Moiety (N-H) | Substitution with small alkyl groups or incorporation into a heterocyclic system. | Modifies hydrogen-bonding capability and metabolic stability. |

Integration of Artificial Intelligence and Machine Learning in Carbamate Synthesis and Design

For the this compound scaffold, AI and ML can be applied in several key areas:

Generative Models for Novel Analog Design: Generative AI models can be trained on existing libraries of carbamates and other bioactive molecules to propose novel derivatives of the this compound core. nih.gov These models can explore a vast chemical space to design compounds with optimized properties, such as high predicted binding affinity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net

Predictive Modeling for Property Calculation: ML algorithms can predict various properties for virtual compounds, including biological activity, solubility, and potential off-target effects. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net

Retrosynthetic Analysis: AI-powered tools can devise and evaluate multiple synthetic routes for target molecules. biopharmatrend.com This is particularly valuable for planning the synthesis of complex analogs, identifying potential bottlenecks, and optimizing reaction conditions for higher yields and sustainability. biopharmatrend.com A recent effort successfully combined a generative AI design engine with structure-based design to accelerate the discovery of a potent series of carbamate inhibitors. nih.gov

Table 2: Applications of AI/ML in the Development of this compound Analogs

Application Area AI/ML Tool/Technique Objective
Novel Compound Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) Propose new, synthetically feasible analogs with desired activity profiles.
Property Prediction Quantitative Structure-Activity Relationship (QSAR), Deep Learning Models Predict binding affinity, toxicity, and pharmacokinetic properties before synthesis. researchgate.net
Synthesis Planning Retrosynthesis Prediction Algorithms (e.g., Transformer-based models) Identify optimal and efficient synthetic pathways for target molecules. biopharmatrend.com

| Virtual Screening | Machine Learning-based Docking and Scoring Functions | Screen large virtual libraries of derivatives against biological targets to identify potential hits. |

Application of Flow Chemistry and Microfluidics for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry and microfluidics offers significant advantages for the synthesis of fine chemicals and pharmaceuticals, including carbamates. manetco.beamf.ch Flow chemistry involves pumping reactants through a network of tubes or microreactors, providing precise control over reaction parameters like temperature, pressure, and mixing. manetco.beamf.ch

Key benefits for the synthesis of this compound and its derivatives include:

Enhanced Safety: Many carbamate syntheses involve hazardous reagents or intermediates. acs.org Flow reactors, with their small reaction volumes, minimize the risks associated with handling these materials and allow for better control over potentially exothermic reactions. acs.orgarxiv.org

Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to faster reaction rates, higher yields, and fewer by-products. manetco.bearxiv.org

Scalability and Reproducibility: Scaling up production in a flow system is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which avoids the challenges often encountered when scaling up batch reactions. manetco.beresearchgate.net This ensures greater consistency and reproducibility from lab-scale to manufacturing. manetco.be

Multi-step Synthesis: Flow systems can be configured to perform multiple reaction and separation steps sequentially, enabling the automated, on-demand synthesis of complex molecules. arxiv.orgresearchgate.net

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Carbamates

Parameter Traditional Batch Synthesis Continuous Flow Chemistry/Microfluidics
Reaction Control Less precise; potential for temperature/concentration gradients. Precise control over temperature, pressure, and residence time. amf.ch
Safety Higher risk with hazardous reagents and exotherms. Inherently safer due to small reaction volumes. arxiv.org
Heat & Mass Transfer Often limited, affecting reaction rate and selectivity. Excellent heat and mass transfer, leading to faster, cleaner reactions. manetco.be
Scalability Challenging; requires re-optimization of conditions. Straightforward scaling by extending run time or parallelization. researchgate.net

| Reproducibility | Can vary between batches. | High reproducibility and consistency. manetco.be |

Development of Advanced Molecular Probes and Chemical Tools for Biological Research

Derivatives of this compound can be transformed into sophisticated molecular probes and chemical tools to investigate biological systems. nih.govnih.gov These tools are essential for identifying drug targets, elucidating mechanisms of action, and visualizing biological processes in real-time. nih.gov

Future research could focus on designing and synthesizing derivatives that incorporate specific functionalities:

Fluorescent Probes: By attaching a fluorophore to a non-critical position of the molecule, researchers can create probes to visualize its subcellular localization and interaction with target proteins using advanced microscopy techniques.

Photoaffinity Probes: These probes contain a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the biological target through techniques like mass spectrometry.

Activity-Based Probes (ABPs): ABPs are designed to covalently modify the active site of specific enzymes. nih.gov A carbamate-based ABP could be developed to target serine hydrolases, providing a powerful tool for studying enzyme function and profiling their activity in complex biological samples. biorxiv.org

The development of such tools from the this compound scaffold would provide invaluable insights into its biological activity and pave the way for target validation and biomarker discovery.

Table 4: Design Concepts for Molecular Probes Based on the this compound Core

Probe Type Required Functional Group Application Example Reporter/Tag
Fluorescent Probe Fluorophore Cellular imaging, tracking subcellular localization. Rhodamine, Fluorescein
Photoaffinity Probe Photoreactive group (e.g., benzophenone, diazirine) Covalent labeling and identification of binding partners. Benzophenone
Biotinylated Probe Biotin tag Affinity-based purification and enrichment of target proteins. Biotin

| Activity-Based Probe | Reactive "warhead" and a reporter tag | Covalent labeling of enzyme active sites for activity profiling. | Alkyne or Azide (B81097) for Click Chemistry |

Collaborative Computational and Experimental Research Initiatives for Deeper Mechanistic Understanding

A synergistic approach combining computational and experimental methods is crucial for gaining a deep and comprehensive understanding of the molecular mechanisms underlying the activity of this compound derivatives. rsc.org

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide detailed insights into reaction mechanisms, conformational preferences, and the dynamics of ligand-receptor interactions. nih.govacs.org For instance, MD simulations can model how a carbamate derivative binds to its target protein, revealing key interactions and the stability of the complex over time. nih.govacs.org

Experimental Validation: The predictions from computational models must be validated through rigorous experimental work. This includes detailed kinetic studies to probe reaction mechanisms, X-ray crystallography to determine the precise binding mode of a ligand in its receptor, and various spectroscopic techniques (e.g., NMR) to characterize molecular structures and interactions. nih.gov

Collaborative initiatives that integrate these two arms of research create a powerful feedback loop. Experimental results can refine computational models, while computational predictions can guide the design of more informative and efficient experiments. rsc.org This integrated approach is essential for elucidating complex structure-activity relationships (SAR) and for the rational design of next-generation molecules based on the this compound scaffold.

Table 5: Integrated Computational-Experimental Workflow for Mechanistic Studies

Research Stage Computational Approach Experimental Technique Combined Outcome
Target Identification Molecular Docking, Virtual Screening Photoaffinity Labeling, Proteomics Identification and validation of biological targets.
Binding Mode Analysis Molecular Dynamics (MD) Simulations X-ray Crystallography, NMR Spectroscopy Detailed 3D structure of the ligand-receptor complex. acs.org
SAR Exploration Free Energy Perturbation (FEP), QSAR Synthesis of Analogs, In Vitro Activity Assays Rationalized structure-activity relationships.

| Reaction Mechanism | Density Functional Theory (DFT) Calculations | Kinetic Isotope Effect Studies, Reaction Monitoring | Elucidation of the detailed chemical reaction pathway. rsc.org |

Q & A

Basic: What are the established synthetic routes for 2-Methyl-2-phenylcyclohexyl carbamate, and how do reaction conditions influence yield and purity?

The synthesis of carbamates, including this compound, typically involves the reaction of alcohols with isocyanates in the presence of a catalyst. For example, α-terpineol reacts with phenyl isocyanate in chloroform with catalytic HCl, followed by purification via silica gel chromatography using light petroleum ether . Key factors affecting yield include:

  • Catalyst choice : HCl or Lewis acids accelerate carbamate formation by protonating the isocyanate.
  • Solvent selection : Chloroform is preferred for its ability to dissolve both reactants and stabilize intermediates.
  • Purification : Column chromatography with non-polar solvents (e.g., light petroleum ether) effectively removes unreacted starting materials.
    Yield optimization may require adjusting molar ratios (e.g., 1:1 alcohol-to-isocyanate) and reaction time (30 minutes to several hours) .

Advanced: How can researchers address structural disorder in crystallographic studies of this compound?

Structural disorder, such as the dual occupancy of cyclohexene ring atoms (C10A/C10B in related carbamates), is resolved using X-ray diffraction (XRD) with refinement of occupancy ratios (e.g., 0.55:0.45) . Analytical strategies include:

  • Puckering parameter analysis : Quantify ring conformation (e.g., half-boat) using parameters like Q (0.427–0.651 Å) and θ (57.4–131.6°) .
  • Hydrogen bonding networks : Identify intermolecular interactions (e.g., N—H⋯O bonds) to explain crystal packing.
  • Comparative crystallography : Compare bond lengths and angles with structurally similar carbamates (e.g., deviations <0.02 Å in C—N bonds) .

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Signals for methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm).
    • ¹³C NMR : Carbamate carbonyl resonance (δ ~150–155 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N—H (~3300 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 221.3 for related carbamates) confirm molecular weight .
    Data interpretation should cross-reference with synthetic intermediates and published spectra to resolve ambiguities .

Advanced: What strategies are employed to assess the inhibitory activity of this compound against specific enzymes?

To evaluate enzyme inhibition:

Enzyme assays : Measure activity changes (e.g., IC₅₀ values) using fluorogenic substrates or colorimetric readouts.

Binding studies :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
  • Molecular docking : Model interactions with active sites (e.g., hydrogen bonds with catalytic residues) .

Structure-Activity Relationships (SAR) : Modify substituents (e.g., methyl or phenyl groups) to correlate structural features with inhibitory potency .

Basic: What are the key considerations in designing a purification protocol for this compound?

Post-synthesis purification involves:

  • Solvent selection : Use low-polarity solvents (e.g., light petroleum ether) for column chromatography to separate carbamates from polar byproducts .
  • TLC monitoring : Verify fraction homogeneity using silica gel TLC plates (Rf ~0.3–0.5 in petroleum ether/ethyl acetate mixtures).
  • Crystallization : Recrystallize from chloroform/alcohol (1:1) to obtain high-purity needles .
  • Analytical validation : Confirm purity via HPLC (>98%) and melting point consistency (e.g., 37°C for related carbamates) .

Advanced: How do steric and electronic effects of substituents influence the reactivity and stability of this compound?

  • Steric effects : Bulky groups (e.g., 2-methyl on cyclohexyl) hinder nucleophilic attacks on the carbamate carbonyl, enhancing stability .
  • Electronic effects : Electron-withdrawing substituents (e.g., fluorine on phenyl rings) increase electrophilicity of the carbonyl group, accelerating hydrolysis .
  • Conformational analysis : Substituents alter ring puckering (e.g., cyclohexyl half-boat vs. chair), affecting solubility and bioactivity .
    Experimental validation includes kinetic studies (e.g., hydrolysis rates in buffered solutions) and computational modeling (DFT for charge distribution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.